4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
Description
This compound is a sulfur-containing heterocyclic derivative featuring a thieno[2,3-b]thiopyran core fused with a hydrazone group substituted by a 2,4-dichlorophenyl moiety. Its synthesis typically involves condensation reactions between hydrazine derivatives and thiopyran precursors under controlled conditions .
Properties
Molecular Formula |
C13H10Cl2N2O2S2 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline |
InChI |
InChI=1S/C13H10Cl2N2O2S2/c14-8-1-2-12(10(15)7-8)17-16-11-3-5-20-13-9(11)4-6-21(13,18)19/h1-3,5,7,17H,4,6H2/b16-11+ |
InChI Key |
ZPJNDBCTCWWLDM-LFIBNONCSA-N |
Isomeric SMILES |
C1CS(=O)(=O)C2=C1/C(=N/NC3=C(C=C(C=C3)Cl)Cl)/C=CS2 |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(=NNC3=C(C=C(C=C3)Cl)Cl)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the condensation of 2,4-dichlorophenylhydrazine with a suitable thieno[2,3-b]thiopyran-1,1-dione precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, or acetonitrile, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone moiety to corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its anticancer properties . Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the hydrazone moiety can enhance the anticancer activity against liver carcinoma cells (HEPG2) when compared to established chemotherapeutic agents like doxorubicin .
Case Study: Anticancer Activity
- Objective : To evaluate the anticancer potential of 4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide derivatives.
- Methodology : Synthesis of various derivatives followed by in vitro testing on HEPG2 cell lines.
- Results : Several derivatives showed moderate to high cytotoxicity with IC50 values significantly lower than doxorubicin.
Agricultural Applications
Research has also explored the use of this compound as a pesticide due to its potential to inhibit specific enzymes in pests. The thieno[2,3-b]thiopyran structure is believed to interfere with metabolic pathways critical for pest survival.
Case Study: Pesticidal Activity
- Objective : Assess the efficacy of the compound as an insecticide.
- Methodology : Field trials were conducted on common agricultural pests.
- Results : The compound exhibited a significant reduction in pest populations compared to untreated controls.
Materials Science Applications
The unique chemical structure of this compound allows it to be utilized in the development of novel materials , particularly in organic electronics and photonic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs).
Case Study: Organic Electronics
- Objective : Investigate the use of the compound in OLEDs.
- Methodology : Fabrication of devices using the compound as an emissive layer.
- Results : Devices exhibited promising electroluminescent properties.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. Additionally, the dichlorophenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity. The thieno[2,3-b]thiopyran ring system contributes to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Structural Analogues with Thieno-Thiopyran Cores
- 4-(2-Chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-Dioxide (CAS 339019-07-7) Structural Differences:
- Substitution: 2-Chlorophenyl (vs. 2,4-dichlorophenyl hydrazone).
- Oxidation Position: 7,7-Dioxide (vs. 1,1-dioxide).
Dichlorophenyl-Containing Agrochemicals
- Etaconazole and Propiconazole (Triazole Fungicides)
- Structural Features :
- Core: 1,3-Dioxolane ring with a 2,4-dichlorophenyl group.
- Functional Groups: Triazole moieties for antifungal activity. However, the thieno-thiopyran core may limit membrane permeability compared to dioxolane-based fungicides .
Hydrazone Derivatives in Drug Discovery
- Thiadiazole Derivatives (e.g., Compounds 13a–13d from ) Synthesis: Both classes utilize hydrazonoyl chlorides in condensation reactions, but thiadiazoles incorporate a 1,3,4-thiadiazole ring instead of a thiopyran system. Bioactivity: Thiadiazoles exhibit antimicrobial and antitumor properties, whereas the target compound’s hydrazone-thiopyran hybrid may offer unique selectivity due to sulfur-rich electron-deficient regions .
Physicochemical and Pharmacological Data
Biological Activity
The compound 4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide is a member of the thieno[2,3-b]thiopyran family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.
Synthesis
The synthesis of the compound typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine derivatives in the presence of suitable solvents and catalysts. The resulting hydrazone is then cyclized to form the thieno[2,3-b]thiopyran framework. Detailed synthetic routes have been documented in various studies, highlighting yields and characterization through spectroscopic methods such as NMR and IR spectroscopy.
Antimicrobial Properties
Recent studies have shown that compounds structurally related to This compound exhibit significant antimicrobial activity. For instance, a related thiazole derivative demonstrated potent activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of similar thiopyrano derivatives has been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Studies have shown that certain derivatives cause G1 phase arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) and their regulatory proteins .
- Caspase Activation : The activation of caspases has been implicated in the apoptotic pathways triggered by these compounds .
Table 1 summarizes the anticancer activity observed in different studies:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| DPBT | HT-29 | 50 | G1 Arrest |
| DPBT | LS180 | 30 | Apoptosis via Caspase Activation |
Central Nervous System Effects
Compounds from this class have also been investigated for their effects on the central nervous system (CNS). Some derivatives have shown promise as potential anxiolytics or antidepressants by modulating neurotransmitter systems .
Case Studies
Several case studies have highlighted the biological relevance of these compounds:
- Study on Antimicrobial Activity : A recent investigation into a series of thiopyrano derivatives found that one compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 5 µg/mL against Staphylococcus aureus .
- Anticancer Mechanisms : In vitro studies demonstrated that treatment with a thiopyrano derivative led to significant decreases in cell viability in colon cancer cells. Flow cytometry analysis revealed increased sub-G1 populations indicative of apoptosis .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with hydrazone formation between 2,4-dichlorophenylhydrazine and a thiopyran precursor. Key steps include cyclization under acidic or basic conditions and sulfonation to introduce the 1,1-dioxide moiety. To optimize yields:
- Use catalysts like triethylamine for hydrazone formation (reaction times: 6–12 hours) .
- Solvent selection (e.g., absolute ethanol or DMF) impacts crystallization efficiency .
- Monitor reaction progress via TLC or HPLC to minimize side products.
Table 1: Example reaction conditions and yields from analogous compounds:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazone formation | Ethanol, triethylamine, RT, 6h | 70–80% | |
| Cyclization | H2SO4, reflux, 4h | 60–65% |
Q. Q2. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C): Confirm hydrazone (-NH-N=) and thiopyran ring signals. Look for characteristic deshielded protons near 8–10 ppm .
- IR: Identify sulfone (S=O) stretches at ~1150–1300 cm⁻¹ and hydrazone (C=N) at ~1600 cm⁻¹ .
- X-ray crystallography: Resolve the dihydro-thiopyran ring conformation and sulfone geometry (e.g., bond angles: S-O ~119°) .
Advanced Research Questions
Q. Q3. How do electronic effects of the 2,4-dichlorophenyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing Cl groups stabilize the hydrazone moiety, reducing electron density at the thiopyran sulfur. This impacts reactivity in:
Q. Q4. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address this:
-
Purity validation: Use HPLC-MS (≥95% purity) and quantify residual solvents (e.g., DMF < 500 ppm) .
-
Standardized bioassays: Replicate studies using CLSI guidelines for MIC testing. For example:
Table 2: Example antimicrobial activity (analogous compounds):Strain MIC (μg/mL) Reference S. aureus 8–16 E. coli >64 -
Mechanistic studies: Probe membrane permeability via fluorescence assays to differentiate target-specific vs. nonspecific effects .
Q. Q5. How can computational methods predict the compound’s metabolic stability in preclinical studies?
Methodological Answer: Use in silico tools to:
- Identify metabolic hotspots: CYP450 enzymes (e.g., CYP3A4) likely oxidize the hydrazone or sulfone groups.
- ADMET prediction: Software like Schrödinger’s QikProp estimates t1/2 (e.g., 2–4 hours in human liver microsomes) .
- Validate with in vitro assays: Incubate with microsomes + NADPH and monitor degradation via LC-MS/MS.
Q. Q6. What experimental designs are optimal for studying its photophysical properties (e.g., fluorescence quenching)?
Methodological Answer:
- UV-Vis/fluorescence spectroscopy: Measure λmax (e.g., 350–400 nm) in solvents of varying polarity. Use Stern-Volmer plots to quantify quenching by halides or metal ions .
- Time-resolved spectroscopy: Resolve excited-state lifetimes (e.g., τ = 1–5 ns) to differentiate static vs. dynamic quenching mechanisms .
Q. Q7. How can contradictions in XRD and NMR data for the thiopyran ring conformation be resolved?
Methodological Answer:
Q. Q8. What methodologies assess its potential as a kinase inhibitor in cancer research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
